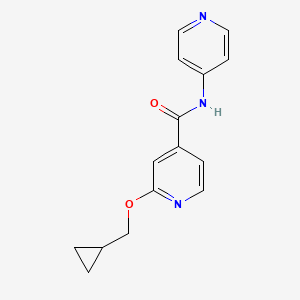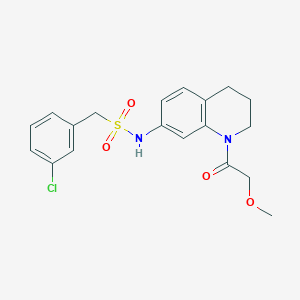
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide, also known as CPI-1189, is a chemical compound that belongs to the class of isonicotinamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide is not fully understood. However, it has been shown to act on multiple targets, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. In inflammation, 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In neurodegenerative disorders, 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has been shown to protect neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also relatively stable and can be synthesized in large quantities. However, 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more potent and selective analogs of 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide. Finally, future research could focus on improving the pharmacokinetic properties of 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide to increase its bioavailability and effectiveness in vivo.
Conclusion:
In conclusion, 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has shown promising results in preclinical studies, and further research is needed to determine its potential clinical applications.
Synthesemethoden
The synthesis of 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide involves the reaction of 4-pyridinecarboxylic acid with cyclopropylmethanol in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with isonicotinamide in the presence of a base, such as triethylamine, to yield 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide. The overall synthesis process is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has been shown to inhibit the growth of tumor cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In inflammation research, 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In neurodegenerative disorder research, 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has been shown to protect neurons from oxidative stress and apoptosis.
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-N-pyridin-4-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(18-13-4-6-16-7-5-13)12-3-8-17-14(9-12)20-10-11-1-2-11/h3-9,11H,1-2,10H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQWXELHYFRKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2874713.png)

![1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2874715.png)
![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2874719.png)
![1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2874721.png)
![3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2874723.png)


![[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2874728.png)
![2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2874729.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2874732.png)
![3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2874733.png)
